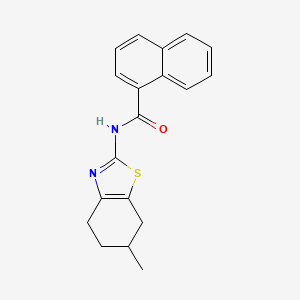

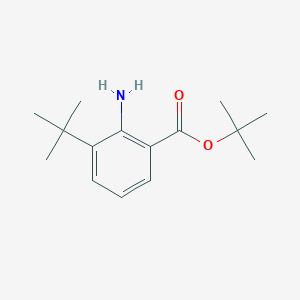

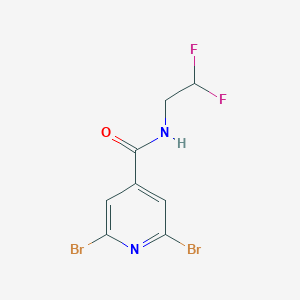

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of naphthalene derivatives often involves acylation reactions, as seen in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . Similarly, the synthesis of β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones involves reacting 4-methyl-2-(naphthalen-2-yl)thiazole-5-carbonyl chloride with appropriate amines . These methods suggest that the target compound could potentially be synthesized through similar acylation reactions or by employing a catalytic process such as the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be characterized using techniques such as single-crystal X-ray diffraction, NMR, and IR spectroscopy . These techniques help in determining the crystal structures and hydrogen bonding interactions, which are crucial for understanding the compound's behavior in the solid state and in solution .

Chemical Reactions Analysis

Naphthalene derivatives can exhibit interesting chemical reactions, such as the colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism . Additionally, the reaction of naphthalene-2,3-dicarbaldehyde with cyanide showcases a unique oxidative condensation product, indicating that naphthalene compounds can undergo complex reactions in the presence of various reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives, such as luminescence and thermogravimetric properties, can be influenced by their molecular structure . For instance, coordination networks based on naphthalene-2,6-dicarboxylic acid exhibit luminescence properties, which are determined by their crystal structures and the presence of metal ions . The anticonvulsant and antibacterial activities of certain naphthalene derivatives also highlight the importance of their chemical properties in biological contexts .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity : Aleksandrov and El’chaninov (2017) described the synthesis of related compounds, highlighting their reactivity and potential for further chemical transformations, which could be useful in various research and industrial applications (Aleksandrov & El’chaninov, 2017).

Antitumor Activity : Ostapiuk, Frolov, and Matiychuk (2017) synthesized derivatives of this compound and investigated their antitumor activity. Their work demonstrated that some of these derivatives have a significant antitumor effect, suggesting their potential in cancer research (Ostapiuk, Frolov, & Matiychuk, 2017).

Selective Sensing of Ions : Vijayakumar, Karuppusamy, Kannan, and Nagaraaj (2020) developed a chemosensor based on a derivative of this compound for the detection of fluoride ions. This application is significant in environmental monitoring and analytical chemistry (Vijayakumar et al., 2020).

Anticancer Evaluation : Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) explored the synthesis of naphthalene derivatives for in vitro anticancer evaluation. Their research indicates the potential of these compounds in developing new cancer treatments (Salahuddin et al., 2014).

Antimicrobial Activity : Evren, Yurttaş, and Yılmaz-Cankilic (2020) studied the antimicrobial activity of N-(naphthalen-1-yl)propanamide derivatives, demonstrating notable activity against various bacteria and fungi. This research has implications for the development of new antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Corrosion Inhibition : Hür, Varol, Görgün, and Sakarya (2011) investigated the use of benzothiazole derivatives as corrosion inhibitors for low carbon steel. This application is particularly relevant in industrial settings to protect metals from corrosion (Hür et al., 2011).

Anticonvulsant Screening : Arshad, Al-Otaibi, Mustafa, Shousha, and Alshahrani (2019) prepared β-naphthalene incorporated thiazole derivatives and evaluated them for anticonvulsant activity. Their findings could contribute to the development of new treatments for seizure disorders (Arshad et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-12-9-10-16-17(11-12)23-19(20-16)21-18(22)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12H,9-11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOVUIQAKZIUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B3002076.png)

![7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002079.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine](/img/structure/B3002085.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3002087.png)

![1-(4-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3002092.png)

![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)